N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide
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Overview
Description
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide is a chemical compound known for its unique structure and properties It contains a carbonyl group flanked by two 6-methoxy-3,1-phenylene groups, each linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide typically involves the reaction of 6-methoxy-3,1-phenylenediamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-methoxy-3,1-phenylenediamine+acetic anhydride→N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide exerts its effects involves interactions with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N’-(4,6-Dibromo-1,3-phenylene)diacetamide: This compound has bromine atoms instead of methoxy groups, leading to different reactivity and applications.
N,N’-(1,3-Phenylene)diacetamide:
Uniqueness
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
106752-65-2 |
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Molecular Formula |
C19H20N2O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[5-(3-acetamido-4-methoxybenzoyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H20N2O5/c1-11(22)20-15-9-13(5-7-17(15)25-3)19(24)14-6-8-18(26-4)16(10-14)21-12(2)23/h5-10H,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
KKPOIMPUGMUNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)NC(=O)C)OC |
Origin of Product |
United States |
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